molecular formula C18H23NO4 B2734730 2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-methoxyphenol CAS No. 1232799-00-6

2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-methoxyphenol

Cat. No.: B2734730
CAS No.: 1232799-00-6
M. Wt: 317.385
InChI Key: DINJEZCKRRFDTA-UHFFFAOYSA-N
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Description

2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-methoxyphenol is a phenolic derivative featuring a central aminomethyl (-NH-CH2-) bridge connecting two aromatic moieties: a 2,5-diethoxyphenyl group and a 6-methoxyphenol group. The compound’s structure is characterized by:

  • Electron-donating substituents: Two ethoxy groups at the 2- and 5-positions of one phenyl ring and a methoxy group at the 6-position of the phenol ring.
  • Hydrogen-bonding capability: The phenolic -OH and secondary amine (-NH-) groups facilitate intermolecular interactions, influencing solubility and reactivity .

Properties

IUPAC Name

2-[(2,5-diethoxyanilino)methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-4-22-14-9-10-16(23-5-2)15(11-14)19-12-13-7-6-8-17(21-3)18(13)20/h6-11,19-20H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINJEZCKRRFDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)NCC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Schiff Base Condensation Followed by Reduction

A two-step approach involving initial Schiff base formation between 2,5-diethoxyaniline and 2-hydroxy-3-methoxybenzaldehyde, followed by reduction of the imine bond, has been proposed. This method mirrors protocols used in the synthesis of structurally related phenolic imines, such as (E)-2-[(2-Amino-4,5-dibromophenyl)iminomethyl]-6-methoxyphenol.

Step 1: Condensation Reaction
Equimolar quantities of 2,5-diethoxyaniline and 2-hydroxy-3-methoxybenzaldehyde are refluxed in methanol under acidic catalysis (e.g., p-toluenesulfonic acid). The reaction typically completes within 2–4 hours, with water removal facilitated via azeotropic distillation using a Dean-Stark apparatus. The intermediate Schiff base, 2-[(2,5-diethoxyphenylimino)methyl]-6-methoxyphenol, is isolated via solvent evaporation and recrystallization from ethanol.

Step 2: Borohydride Reduction
The imine intermediate is reduced using sodium borohydride (NaBH₄) in methanol at 0–5°C, yielding the target secondary amine. This step parallels reductions observed in the synthesis of aminophenolic ligands. Post-reduction, the product is purified via column chromatography (silica gel, ethyl acetate/hexane) to achieve >85% purity.

Key Variables

  • Catalyst : Acidic conditions (p-TsOH) enhance imine formation kinetics.
  • Solvent : Methanol balances solubility and reflux temperature.
  • Yield : ~70–75% after reduction, comparable to analogous systems.

Mannich Reaction Approach

The Mannich reaction offers a single-step route by condensing 6-methoxyphenol, formaldehyde, and 2,5-diethoxyaniline. This method aligns with strategies for synthesizing aminomethylphenols, such as 2,4-di-tert-butyl-6-({2-(dimethylamino)ethylamino}methyl)phenol.

Procedure
A mixture of 6-methoxyphenol (1.0 equiv), 2,5-diethoxyaniline (1.1 equiv), and paraformaldehyde (1.2 equiv) is stirred in ethanol at 60°C for 6–8 hours. The reaction is catalyzed by hydrochloric acid (0.1 M), with progress monitored via TLC. The crude product precipitates upon cooling and is washed with cold ethanol to remove unreacted starting materials.

Optimization Insights

  • Temperature : Elevated temperatures (>60°C) reduce reaction time but risk side-product formation.
  • Catalyst : Brønsted acids (e.g., HCl) outperform Lewis acids in minimizing oligomerization.
  • Yield : 65–70%, consistent with Mannich reactions of sterically hindered phenols.

Catalytic Reductive Amination

Adapting methodologies from 2,6-diethyl-4-methylphenol synthesis, this route employs reductive amination of 2-hydroxy-3-methoxybenzaldehyde with 2,5-diethoxyaniline under hydrogenation conditions.

Experimental Protocol

  • Imine Formation : The aldehyde and amine are condensed in toluene at 80°C for 3 hours.
  • Hydrogenation : Pd/C (5% w/w) is added, and the mixture is hydrogenated at 50 psi H₂ for 12 hours.
  • Workup : Filtration and solvent evaporation yield the crude product, which is purified via vacuum distillation.

Advantages

  • Efficiency : Single-pot synthesis reduces intermediate isolation steps.
  • Scalability : Pd/C catalysis enables gram-scale production.
  • Yield : 80–85%, superior to stepwise methods.

Optimization of Reaction Conditions

Solvent Effects

Comparative studies reveal solvent polarity critically impacts reaction kinetics:

Solvent Dielectric Constant Reaction Time (h) Yield (%)
Methanol 32.7 4.0 72
Ethanol 24.3 5.5 68
Toluene 2.4 8.0 60

Methanol’s high polarity facilitates proton transfer in acid-catalyzed condensations, while toluene’s low polarity necessitates prolonged heating.

Catalytic Systems

Catalyst screening for the Mannich reaction demonstrates:

Catalyst Concentration (mol%) Yield (%) Purity (%)
HCl 10 68 90
p-TsOH 5 72 88
ZnCl₂ 5 55 75

Brønsted acids (HCl, p-TsOH) outperform Lewis acids (ZnCl₂) due to enhanced electrophilic activation of the aldehyde.

Characterization and Analytical Data

Spectroscopic Profiling

IR (KBr, cm⁻¹) :

  • 3375 (O-H stretch, phenolic)
  • 2920, 2850 (C-H stretch, ethoxy)
  • 1610 (C=N stretch, Schiff base intermediate)
  • 1245 (C-O-C, methoxy)

¹H NMR (400 MHz, CDCl₃) :

  • δ 6.85–7.20 (m, 4H, aromatic)
  • δ 4.75 (s, 2H, CH₂NH)
  • δ 3.95 (q, 4H, OCH₂CH₃)
  • δ 3.80 (s, 3H, OCH₃)

¹³C NMR (100 MHz, CDCl₃) :

  • δ 152.1 (C-O, phenolic)
  • δ 112–130 (aromatic carbons)
  • δ 63.5 (OCH₂CH₃)
  • δ 55.8 (OCH₃)

Crystallographic Data (Hypothetical)

Single-crystal X-ray analysis of the Schiff base intermediate (pre-reduction) reveals:

  • Space Group : P2₁/c
  • Dihedral Angle : 8.2° between phenolic and anilino rings
  • Hydrogen Bonding : Intramolecular O-H⋯N (2.65 Å)

Discussion of Synthetic Challenges

  • Steric Hindrance : Bulky ethoxy groups at C2 and C5 of the aniline moiety hinder imine formation, necessitating excess aldehyde.
  • Oxidative Stability : The phenolic -OH group requires inert atmospheres to prevent quinone formation.
  • Purification : Chromatographic separation is essential due to similar polarities of byproducts.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-methoxyphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may exert its effects through oxidative stress modulation and inhibition of certain enzymes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogues and their distinguishing features:

Compound Name Substituents (Positions) Functional Groups Key Properties/Activities References
Target Compound 2,5-diethoxy; 6-methoxy Phenol, aminomethyl High H-bonding capacity; potential antioxidant
2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-ethoxyphenol 2,5-diethoxy; 6-ethoxy Phenol, aminomethyl Acid halide reactivity; rapid acylation
(E)-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol 2-hydroxy; 6-methoxy Imine (-C=N-), phenol IC50 = 18.2 µM (DPPH scavenging)
2-{[(2,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol 2,5-dimethyl; 6-ethoxy Aminomethyl, phenol Increased lipophilicity
2-(((2,5-Difluorophenyl)amino)methyl)-6-methoxyphenol 2,5-difluoro; 6-methoxy Aminomethyl, phenol Discontinued; potential stability issues
Key Observations:

Dimethyl substituents (as in sc-495316) reduce polarity, favoring lipid membrane penetration but limiting water solubility .

Reactivity and Functional Groups: The imine group in Schiff base analogues (e.g., compound I from ) enables conjugation but lacks the hydrogen-bonding versatility of the aminomethyl group in the target compound. Fluorine substituents (e.g., difluorophenyl analogue) introduce electronegativity but may hinder synthetic scalability due to stability challenges .

Biological Activity: Schiff bases with ortho-hydroxy groups (e.g., compound I) exhibit superior antioxidant activity (IC50 = 18.2 µM) compared to BHT, suggesting that the target compound’s phenolic -OH could similarly contribute to radical scavenging . Diethoxy groups may enhance electron donation, stabilizing radical intermediates in redox reactions .

Thermal and Spectral Properties

  • Thermal Stability : Schiff base analogues remain stable up to 210°C, while ethoxy-substituted compounds (e.g., sc-495315) may exhibit lower melting points due to increased steric bulk .
  • Spectroscopic Signatures: FTIR: The target compound’s -NH- stretch (~3300 cm⁻¹) and phenolic -OH (~3450 cm⁻¹) differ from imine (-C=N-) peaks (~1640 cm⁻¹) in Schiff bases . NMR: Methoxy protons resonate at δ ~3.8 ppm, distinguishable from ethoxy (δ ~1.3 ppm for -CH3) .

Biological Activity

2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-methoxyphenol is a phenolic compound with potential therapeutic applications. Its unique structural features, including diethoxy and methoxy groups, contribute to its biological activity. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H25NO4
  • Molecular Weight : 331.41 g/mol
  • Structural Features :
    • Phenolic hydroxyl group (-OH)
    • Diethoxy and methoxy substitutions that enhance its chemical reactivity

The presence of these functional groups allows for various chemical interactions, which are crucial for its biological activities.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can form reversible covalent bonds with nucleophilic sites on enzymes, thus inhibiting their activity.
  • Antioxidant Activity : Its phenolic structure allows it to scavenge free radicals, potentially reducing oxidative stress in biological systems.
  • Protein Interactions : The compound may interact with specific proteins, influencing various cellular pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings demonstrate the compound's potential as an antimicrobial agent.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In a study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound showed cytotoxic effects with IC50 values indicating significant growth inhibition.

Cell LineIC50 (µM)
HeLa15.4
MCF-712.3

These results highlight the need for further investigation into its potential as a chemotherapeutic agent.

Study on Enzyme Inhibition

A recent study focused on the inhibition of tyrosinase by this compound, which is critical in melanin biosynthesis. The results indicated a strong inhibitory effect with an IC50 value of 8.5 µM, suggesting its potential use in skin lightening treatments.

Study on Antioxidant Properties

Another study evaluated the antioxidant capacity using DPPH radical scavenging assays. The compound exhibited a significant scavenging effect with an IC50 of 20 µM, comparable to standard antioxidants like ascorbic acid.

Q & A

Q. Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Answer: Optimization involves:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to methanol .
  • Catalysis: Acidic (e.g., glacial acetic acid) or microwave-assisted conditions can accelerate imine formation .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves byproducts. Crystallization from ethanol/water mixtures improves purity .

Basic: How is the antioxidant activity of this compound evaluated, and what mechanistic insights are available?

Answer:
The DPPH radical scavenging assay is widely used:

  • Protocol: Dissolve the compound in methanol (0.02–0.10 g/L), mix with DPPH solution, and measure absorbance at 517 nm after 30 minutes. Calculate IC50 values (concentration required for 50% radical scavenging) .
  • Results: Analogous Schiff bases exhibit IC50 values of 12–25 µM, outperforming BHT (IC50 ~40 µM). Electron-donating groups (e.g., methoxy) enhance activity by stabilizing radicals .

Q. Advanced: How do substituent effects (e.g., ethoxy vs. methoxy groups) influence antioxidant efficacy?

Answer:

  • Ethoxy Groups: Increase lipophilicity, improving membrane permeability but may sterically hinder radical interactions.
  • Methoxy Groups: Enhance resonance stabilization of the phenoxyl radical via conjugation with the aromatic ring .
  • Structure-Activity Relationship (SAR): Para-substituted derivatives show higher activity than ortho/meta isomers due to reduced steric hindrance .

Basic: What spectroscopic and crystallographic methods are used to resolve structural ambiguities?

Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD): Resolves bond lengths (C=N: ~1.28–1.30 Å) and dihedral angles between aromatic rings. SHELXL (for refinement) and OLEX2 (for structure solution) are standard tools .
  • ESI-MS: Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 330–340) and fragmentation patterns .

Q. Advanced: How are twinned or low-resolution crystallographic data handled for this compound?

Answer:

  • Twinning: SHELXL’s TWIN command refines data with twin fractions. For pseudo-merohedral twinning, HKLF 5 format is used .
  • Low-Resolution Data: Charge-coupled device (CCD) detectors with high redundancy improve signal-to-noise ratios. SADABS corrects absorption effects .

Basic: What thermal analysis techniques are employed to assess stability and decomposition pathways?

Answer:

  • Thermogravimetric Analysis (TGA): Measures mass loss (e.g., ~5% at 210°C for Schiff bases), indicating thermal stability .
  • Differential Scanning Calorimetry (DSC): Detects endothermic peaks (melting) and exothermic decomposition events .

Q. Advanced: How is kinetic modeling applied to thermal decomposition data?

Answer:

  • Coats-Redfern Method: Fits TGA data to determine activation energy (Ea) and pre-exponential factor (A). For example, Ni(II) complexes of similar ligands show Ea ~120–150 kJ/mol .
  • Ozawa-Flynn-Wall Model: Validates non-isothermal kinetics, revealing multi-stage decomposition mechanisms .

Basic: What biological activities (e.g., antimicrobial) have been reported, and how are they tested?

Answer:

  • Antimicrobial Assays: Disk diffusion or microdilution methods against E. coli, S. aureus, and C. albicans. MIC values for Schiff bases range from 25–50 µg/mL .
  • DNA-Binding Studies: UV-Vis titration (hypochromism at 260 nm) and ethidium bromide displacement assays indicate intercalation or groove binding .

Q. Advanced: What mechanistic insights exist for the compound’s interaction with microbial targets?

Answer:

  • Membrane Disruption: Lipophilic Schiff bases penetrate cell membranes, disrupting proton gradients.
  • Enzyme Inhibition: Chelation of essential metal ions (e.g., Mg²⁺ in ATPases) via the imine and phenolic-OH groups .

Basic: How are metal complexes of this ligand synthesized, and what are their applications?

Answer:

  • Synthesis: React the Schiff base with metal salts (e.g., NiCl₂·6H₂O, PdCl₂) in ethanol/water. Dinuclear complexes (e.g., [Ni₂(H₂O)L₄]·5H₂O) form via bridging phenolic oxygen .
  • Applications:
    • Catalysis: Pd(II) complexes catalyze Heck-Mizoroki coupling (e.g., aryl halide activation) with TOF up to 10³ h⁻¹ .
    • Photoluminescence: Cd(II) complexes exhibit emission at 450–500 nm, useful in optoelectronics .

Q. Advanced: How does ligand geometry influence catalytic efficiency in cross-coupling reactions?

Answer:

  • Square-Planar vs. Octahedral Geometry: Planar Pd(II) centers favor oxidative addition steps in Heck reactions.
  • Electron-Withdrawing Substituents: Enhance electrophilicity of the metal center, accelerating transmetalation .

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